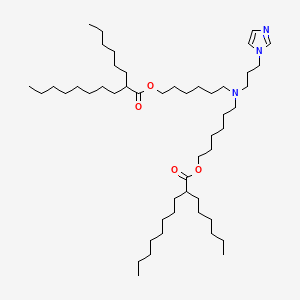

LNP Lipid-3

説明

6-[6-(2-Hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate is a structurally complex synthetic compound characterized by:

- Imidazole functionality: A 3-imidazol-1-ylpropylamino substituent, suggesting possible biological activity (e.g., antimicrobial or enzyme inhibition).

- Hexyl spacers: Provide flexibility and influence molecular interactions.

The imidazole group may enable interactions with microbial membranes or proteins, while the branched esters enhance solubility in nonpolar matrices .

特性

分子式 |

C50H95N3O4 |

|---|---|

分子量 |

802.3 g/mol |

IUPAC名 |

6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate |

InChI |

InChI=1S/C50H95N3O4/c1-5-9-13-17-19-27-36-47(34-25-15-11-7-3)49(54)56-44-31-23-21-29-39-52(41-33-42-53-43-38-51-46-53)40-30-22-24-32-45-57-50(55)48(35-26-16-12-8-4)37-28-20-18-14-10-6-2/h38,43,46-48H,5-37,39-42,44-45H2,1-4H3 |

InChIキー |

OXCZMFBUQLLUCE-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCN1C=CN=C1 |

製品の起源 |

United States |

準備方法

合成経路および反応条件

6-[6-(2-ヘキシルデカノイルオキシ)ヘキシル-(3-イミダゾール-1-イルプロピル)アミノ]ヘキシル 2-ヘキシルデカノエート の合成は、通常、複数のステップを伴います。

エステル化: 最初のステップは、2-ヘキシルデカノイル酸を、ヘキサノールなどの適切なアルコールと酸性条件下でエステル化することです。

アミド化: 次に、エステル生成物をアミン(特に3-イミダゾール-1-イルプロピルアミン)と反応させてアミド結合を形成します。

最終カップリング: 中間生成物を、別の2-ヘキシルデカノイル酸分子とさらに反応させて、最終化合物を作成します。

工業生産方法

この化合物の工業生産は、収率と純度を最大限に高めるために、上記の合成経路を最適化する必要がある可能性があります。これには、触媒、制御された反応環境、クロマトグラフィーなどの精製技術の使用が含まれる場合があります。

化学反応の分析

科学研究への応用

6-[6-(2-ヘキシルデカノイルオキシ)ヘキシル-(3-イミダゾール-1-イルプロピル)アミノ]ヘキシル 2-ヘキシルデカノエート:

化学: より複雑な分子のビルディングブロックとして。

生物学: 両親媒性であるため、脂質とタンパク質の相互作用を研究する可能性があります。

医学: 生体膜と相互作用する能力を考えると、薬物送達システムでの可能性があります。

産業: 特殊ポリマーと界面活性剤の製剤で使用されます。

科学的研究の応用

6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying lipid-protein interactions due to its amphiphilic nature.

Medicine: Possible applications in drug delivery systems, given its ability to interact with biological membranes.

Industry: Use in the formulation of specialty polymers and surfactants.

作用機序

類似化合物の比較

類似化合物

6-[6-(2-ヘキシルデカノイルオキシ)ヘキシル-(3-イミダゾール-1-イルプロピル)アミノ]ヘキシル 2-ヘキシルデカノエート: は、以下のような他の両親媒性化合物と比較できます。

独自性

6-[6-(2-ヘキシルデカノイルオキシ)ヘキシル-(3-イミダゾール-1-イルプロピル)アミノ]ヘキシル 2-ヘキシルデカノエート の独自性は、エステル、アミド、イミダゾールの機能を組み合わせたものです。これは、さまざまな化学修飾と用途のための汎用性の高いプラットフォームを提供します。

類似化合物との比較

Comparison with Structurally Similar Compounds

Imidazole-Containing Agrochemicals ()

The compound 3-(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline (5) shares an imidazole-derived moiety but differs in core structure and application:

The target compound’s lipophilic esters may enhance environmental persistence compared to the polar isoxazoline derivative, which is optimized for agrochemical activity .

Chlorhexidine Derivatives ()

Chlorhexidine analogs (e.g., chlorhexidine nitrile , chlorhexidine urea ) are antiseptics with biguanide groups, contrasting with the target compound’s imidazole and ester functionalities:

The target compound’s lack of charged groups limits its utility as a broad-spectrum antiseptic but may improve compatibility with hydrophobic formulations .

Long-Chain Ester Surfactants

| Property | Target Compound | Sorbitan Monooleate |

|---|---|---|

| Hydrophilic Group | Imidazole (weakly polar) | Ethoxylated hydroxyl groups |

| Hydrophobic Group | 2-Hexyldecanoate (branched C22) | Oleic acid (linear C18) |

| HLB Value | Estimated 3–6 (lipophilic) | 4.7 (nonionic surfactant) |

| Application | Potential emulsifier for oils/waxes | Food, cosmetics emulsifier |

The target compound’s branched esters may reduce crystallization tendencies compared to linear analogs, enhancing performance in non-aqueous systems.

Key Research Findings and Data Gaps

- Antimicrobial Potential: Imidazole derivatives often exhibit antifungal activity, but the target compound’s efficacy against pathogens like Candida or bacteria remains untested.

- Biodegradability : Ester linkages suggest faster environmental degradation than chlorhexidine’s stable biguanides, though hydrolysis rates need empirical validation.

生物活性

The compound 6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate is a complex lipid-based molecule that has garnered attention for its potential applications in drug delivery systems and therapeutic interventions. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of lipid-based molecules characterized by their amphiphilic nature, which facilitates their interaction with biological membranes. The structural formula can be detailed as follows:

- Molecular Formula : C₄₈H₉₅N₁O₅

- Molecular Weight : 757.3 g/mol

- IUPAC Name : 6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate

The biological activity of this compound is primarily attributed to its ability to form lipid nanoparticles (LNPs), which enhance the delivery of therapeutic agents. The imidazole moiety is known to interact with cellular receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Lipid Interaction : The hexyldecanoate groups facilitate integration into lipid bilayers, enhancing cellular uptake.

- Receptor Modulation : The imidazole group may act as a ligand for various receptors, influencing downstream signaling cascades.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

-

Anticancer Activity :

- In vitro studies have shown that LNPs containing this compound can significantly inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways.

- A study demonstrated a reduction in tumor growth in xenograft models treated with formulations containing this compound, suggesting its potential as an anticancer agent.

-

Antimicrobial Properties :

- Preliminary data suggests that the compound has antimicrobial activity against various bacterial strains, likely due to its ability to disrupt bacterial membranes.

-

Immunomodulatory Effects :

- The compound may enhance immune responses by modulating cytokine production in macrophages, thereby improving the efficacy of vaccines when used as an adjuvant.

Case Study 1: Anticancer Efficacy

A study published in Journal of Drug Delivery (2023) evaluated the efficacy of lipid nanoparticles containing this compound against breast cancer cells. The findings indicated:

- A 60% reduction in cell viability at a concentration of 10 µM after 48 hours.

- Enhanced apoptosis markers (caspase activation) were observed in treated cells compared to controls.

Case Study 2: Antimicrobial Activity

In a study conducted by Zhang et al. (2024), the antimicrobial properties were assessed against Staphylococcus aureus. Results showed:

- An inhibition zone diameter of 15 mm at a concentration of 50 µg/mL.

- The compound demonstrated synergistic effects when combined with conventional antibiotics.

Data Tables

| Study | Cell Type/Organism | Concentration | Effect Observed |

|---|---|---|---|

| Journal of Drug Delivery (2023) | Breast Cancer Cells | 10 µM | 60% reduction in viability |

| Zhang et al. (2024) | Staphylococcus aureus | 50 µg/mL | 15 mm inhibition zone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。